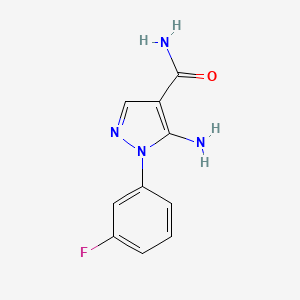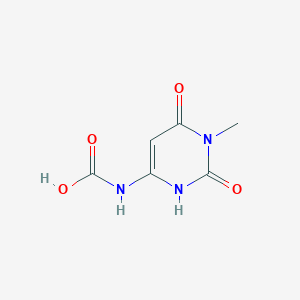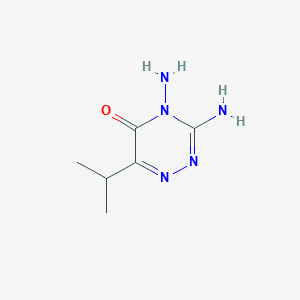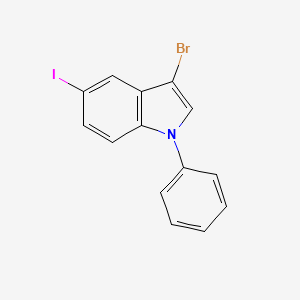![molecular formula C24H18N2O2 B15245581 [3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)- CAS No. 62252-62-4](/img/structure/B15245581.png)
[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one is a complex organic compound that features both indole and indolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Formation of the Indolinone Moiety: This can be achieved through cyclization reactions involving suitable precursors.
Coupling of Indole and Indolinone: The final step involves coupling the indole and indolinone moieties under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Compounds with indole and indolinone structures are often investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Indolinone Derivatives: Compounds like sunitinib and indomethacin.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one lies in its combined indole and indolinone structures, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
62252-62-4 |
|---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C24H18N2O2/c27-22(16-8-2-1-3-9-16)14-24(18-11-5-7-13-21(18)26-23(24)28)19-15-25-20-12-6-4-10-17(19)20/h1-13,15,25H,14H2,(H,26,28) |
InChI Key |
ULGNJKBSAKAHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



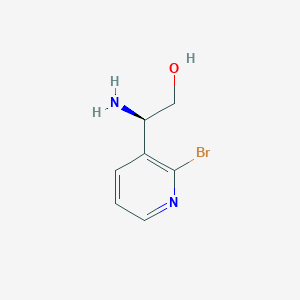
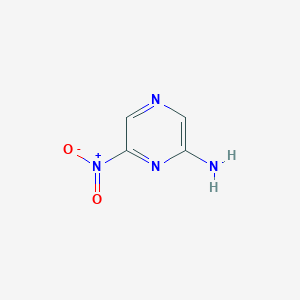
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

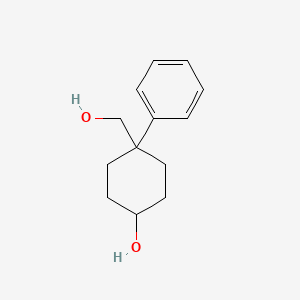

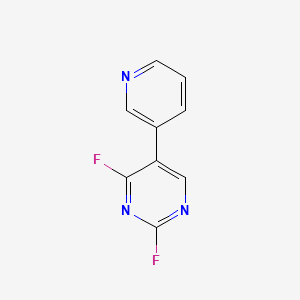
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
